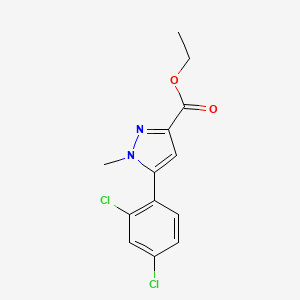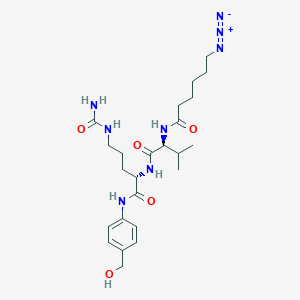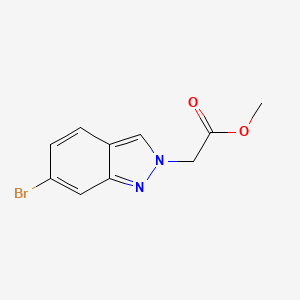
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of the parent acid, with esters, acids, and several salts, which vary in their chemical properties, environmental behavior, and to a lesser extent, toxicity . The salt and ester forms are derivatives of the parent acid .
Synthesis Analysis
The synthesis of this compound involves a free radical reaction. NBS stands for N-bromosuccinimide. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3 .Molecular Structure Analysis
The molecular structure of this compound includes a 2,4-dichlorophenyl group, a methyl group, and a pyrazole ring attached to a carboxylic acid ethyl ester .Chemical Reactions Analysis
The chemical reactions involving this compound are typically free radical reactions. For instance, N-bromosuccinimide (NBS) can be used to initiate a free radical reaction, where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH) .Applications De Recherche Scientifique
Synthesis of Antidepressant Molecules
This compound plays a crucial role in the synthesis of antidepressant drugs. Metal-catalyzed reactions are pivotal in creating key structural motifs found in antidepressants, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs). The compound can be used to produce tertiary alcohols that are significant in the development of new antidepressants with rapid onset, minimal side effects, and enhanced cognitive functions .
Catalysis in Medicinal Chemistry
Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of various medicinal compounds. The subject compound can be involved in reactions catalyzed by these metals, contributing to the creation of novel therapeutic agents .
Development of Dual- or Multi-target Antidepressants
The compound may be utilized in the development of new dual- or multi-target antidepressants. These are designed to act on multiple pathways in the central nervous system, offering a more comprehensive treatment for depression .
Research on Monoamine Neurotransmitter Release
It can be used in research studying the release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin. This is relevant for understanding mood syndromes and the malfunction of noradrenergic, dopaminergic, and serotonergic systems .
Benzylic Position Reactions
In organic chemistry, the benzylic position is a hotspot for various reactions. This compound, with its dichloro-phenyl group, can undergo free radical bromination, nucleophilic substitution, and oxidation at the benzylic position, which is essential for synthesizing complex organic molecules .
Aromatic Compound Synthesis
The compound can be involved in the synthesis of aromatic compounds, which are fundamental in various fields of chemistry and pharmacology. Its structure allows for reactions that can lead to the creation of new aromatic rings or modification of existing ones .
Source of Protons in Oxidation Reactions
It may serve as a source of protons in oxidation reactions, particularly in converting alkyl side chains to carboxylic acids. This is a critical step in the synthesis of many organic compounds, including pharmaceuticals .
Propriétés
IUPAC Name |
ethyl 5-(2,4-dichlorophenyl)-1-methylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-3-19-13(18)11-7-12(17(2)16-11)9-5-4-8(14)6-10(9)15/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRFVESCYIOQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichloro-phenyl)-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Diphenylphosphino)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315072.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphinyl)ethyl]-ethanamine](/img/structure/B6315080.png)
![2-[(1,1-Dimethylethyl)thio]-N-[2-(diphenylphosphino)ethyl]-ethanamine](/img/structure/B6315085.png)
![N-[2-(Diphenylphosphinyl)ethyl]-2-(phenylthio)-ethanamine](/img/structure/B6315086.png)




![7-Chloro-2-(1-methyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6315131.png)

![3-Iodo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B6315142.png)


